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Compound of Interest

Compound Name:
2-[5-(4-Fluorophenyl)-1,3-oxazol-

2-yl]benzoic acid

CAS No.: 950070-23-2

Cat. No.: B2728332

Get Quote

Executive Summary
The 1,3-oxazole scaffold is a privileged five-membered heterocyclic motif characterized by

oxygen at position 1 and nitrogen at position 3.[1][2] Unlike its reduced congeners (oxazolines),

the fully aromatic 1,3-oxazole ring offers unique pi-stacking capabilities and hydrogen-bonding

acceptors that allow it to mimic peptide bonds or interact with specific receptor pockets (e.g.,

the colchicine binding site of tubulin).

This guide dissects the pharmacological utility of 1,3-oxazole derivatives, focusing on oncology

and antimicrobial resistance (AMR). It moves beyond general literature reviews to provide

actionable structure-activity relationship (SAR) insights, quantitative potency data, and

validated experimental protocols for synthesis and biological evaluation.

Structural Basis & SAR Analysis[2][3][4]
The 1,3-oxazole ring is not merely a linker; it is a bioactive pharmacophore.[3][4] Its planar

structure allows for intercalation into DNA or hydrophobic pockets of enzymes.
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Key SAR Principles
C2 Position (Nucleophilic Susceptibility): The C2 carbon is flanked by two heteroatoms,

making it electropositive. Substitution here with aryl or heteroaryl groups (e.g., 2-phenyl)

significantly enhances stability and affinity for kinase domains.

C4/C5 Positions (Electrophilic Attack): The C5 position is electron-rich.[1] Introducing

electron-withdrawing groups (EWGs) at C4 or C5 can modulate the pKa of the ring nitrogen,

affecting solubility and bioavailability.

Hydrogen Bonding: The N3 atom acts as a hydrogen bond acceptor, crucial for interaction

with residues like Ser or Thr in active sites (e.g., Ser active site in serine proteases).
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Figure 1: Structure-Activity Relationship (SAR) map of the 1,3-oxazole nucleus highlighting

functional derivatization points.

Therapeutic Applications & Quantitative Data
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Anticancer Activity: Tubulin & Kinase Inhibition
1,3-oxazole derivatives frequently act as Microtubule Destabilizing Agents (MDAs). They bind

to the colchicine site of tubulin, inhibiting polymerization and causing G2/M cell cycle arrest.

Mechanism of Action:

Binding: The oxazole moiety mimics the biaryl system of colchicine.

Disruption: Prevents the straight conformation required for microtubule assembly.

Apoptosis: Triggers BAX/Bcl-2 pathway and caspase-3 activation.

Table 1: Potency of Selected 1,3-Oxazole Derivatives (Anticancer)

Compound
Class

Target Cell Line IC50 / GI50 Reference

Oxazole-

Sulfonamides

Tubulin

(Colchicine Site)

CCRF-CEM

(Leukemia)
48.8 nM [1]

Diaryloxazoles VEGFR-2 Kinase HepG2 (Liver) 3.95 µM [2]

Bistratamide

Analogs

MDR1 Efflux

Pump
LoVo (Colon) 2.0 µg/mL [3]

Indole-Oxazoles STAT3
MDA-MB-231

(Breast)
150 nM [4]

Antimicrobial Activity: Overcoming Resistance
Oxazole derivatives have shown efficacy against MRSA (Methicillin-Resistant S. aureus) and

VRE (Vancomycin-Resistant Enterococci). The mechanism often involves inhibition of DNA

Gyrase B or bacterial translation (similar to linezolid).

Table 2: MIC Values Against Resistant Pathogens
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Derivative Type Pathogen MIC Value
Standard Drug
Comparison

Norfloxacin-Oxazole

Hybrid
MRSA 0.25 – 1.0 µg/mL

Vancomycin (1–2

µg/mL)

Pyridine-Oxazole M. tuberculosis (MDR) 4 – 8 µM Isoniazid (Equipotent)

Naphthofuran-

Oxazole
P. aeruginosa 0.2 mg/mL

Ciprofloxacin

(Equipotent)

Visualization: Anticancer Signaling Pathway
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Figure 2: Mechanism of action for oxazole-based tubulin inhibitors leading to apoptotic cell

death.
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Technical Workflows (SOPs)
Synthesis: Robinson-Gabriel Cyclodehydration
The most robust method for generating 2,5-disubstituted 1,3-oxazoles is the Robinson-Gabriel

synthesis.

Protocol: Synthesis of 2-Phenyl-5-methyloxazole

Precursor:

-acylamino ketone (e.g., N-(2-oxopropyl)benzamide).

Reagents: Phosphorus Oxychloride (

) or Burgess Reagent (mild conditions).

Step-by-Step Methodology:

Preparation: In a flame-dried round-bottom flask, dissolve 1.0 eq of the

-acylamino ketone in anhydrous toluene.

Expert Insight: Toluene is preferred over benzene due to lower toxicity and higher boiling

point (

), which drives the dehydration.

Cyclization: Add 3.0 eq of

dropwise at

.

Expert Insight: Exothermic reaction. Controlling the addition rate prevents the formation of

charred byproducts.

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
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Quenching: Cool to room temperature. Pour the reaction mixture slowly onto crushed

ice/water with vigorous stirring. Neutralize with saturated

to pH 7–8.

Extraction: Extract with Ethyl Acetate (

mL). Dry organic layer over anhydrous

.

Purification: Concentrate in vacuo. Purify via silica gel column chromatography.

Self-Validating Checkpoint: The appearance of a singlet around

6.8–7.5 ppm in

NMR (C4-H) confirms oxazole ring formation.

Visualization: Synthesis Workflow
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Figure 3: Workflow for the Robinson-Gabriel cyclodehydration synthesis of 1,3-oxazoles.

Biological Assay: MTT Cytotoxicity Protocol
To ensure reproducibility in drug development, the following parameters must be strictly

controlled.

Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at

cells/well in 96-well plates. Incubate for 24h to allow attachment.

Treatment: Dissolve oxazole derivatives in DMSO. Prepare serial dilutions in culture

medium.
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Critical Control: Final DMSO concentration must be

to avoid solvent cytotoxicity.

Incubation: Treat cells for 48h or 72h.

Development: Add MTT reagent (

mg/mL in PBS). Incubate for 4h at

.

Solubilization: Remove medium. Add 100 µL DMSO to dissolve formazan crystals.

Readout: Measure absorbance at 570 nm. Calculate

using non-linear regression (GraphPad Prism).

Future Perspectives
The future of 1,3-oxazole development lies in hybrid molecules and PROTACs (Proteolysis

Targeting Chimeras).

Hybrids: Conjugating oxazoles with quinolines or coumarins has shown synergistic effects,

overcoming single-target resistance.

PROTACs: Using the oxazole moiety as a linker or warhead to recruit E3 ligases for targeted

protein degradation, particularly for "undruggable" targets like STAT3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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